molecular formula C13H22ClNO2 B1477105 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one CAS No. 2097995-20-3

2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one

Cat. No. B1477105
CAS RN: 2097995-20-3
M. Wt: 259.77 g/mol
InChI Key: PSGMYUKPRSOPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one, also known as 2-chloro-1-oxa-8-azaspiro[5.5]undecan-8-yl butanoate, is an organic compound and a member of the azaspiro compound family. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 218.66 g/mol and a melting point of 143-145°C. 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one has been studied for its potential applications in scientific research, specifically as a reagent in organic synthesis and as a biological modulator.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthetic Approaches to Spiroaminals : The synthesis and characterization of spiroaminals, including structures similar to 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one, have been explored due to their significant biological activities. These compounds present challenging targets for chemical synthesis due to the novelty of their skeletons and their potential applications (Sinibaldi & Canet, 2008).

Pharmaceutical Applications

  • Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin have been synthesized, incorporating structures analogous to the target compound, and tested against various bacterial strains. These studies have shown distinct antibacterial activity, particularly against gram-negative and gram-positive strains, suggesting the potential utility of such compounds in developing new antibacterial agents (Lukin et al., 2022).

  • Antiviral Evaluation : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Some compounds demonstrated significant inhibition of coronavirus replication, highlighting the potential of spirocyclic compounds in antiviral drug development (Apaydın et al., 2019).

Drug Development and Synthesis

  • Radioligands for σ1 Receptors : Research into 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives has demonstrated their affinity for σ1 receptors. These studies have contributed to the development of potential brain imaging agents for σ1 receptors, indicating the relevance of such compounds in neuroscience research (Tian et al., 2020).

  • Anticonvulsant Properties : The synthesis and evaluation of spiro compounds, including azaspiro[5.5]undecane derivatives, for anticonvulsant activity have been investigated. These studies provide insights into the structure-activity relationships critical for designing effective anticonvulsant drugs (Kamiński et al., 2014).

properties

IUPAC Name

2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-2-11(14)12(16)15-8-5-7-13(10-15)6-3-4-9-17-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMYUKPRSOPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC2(C1)CCCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Reactant of Route 5
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Reactant of Route 6
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.